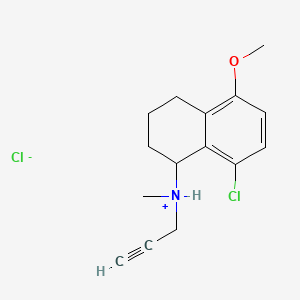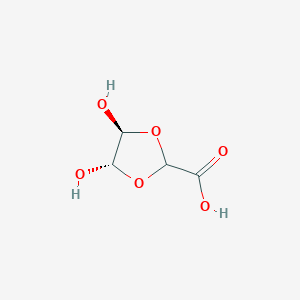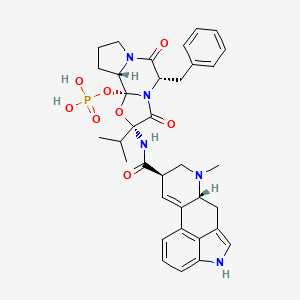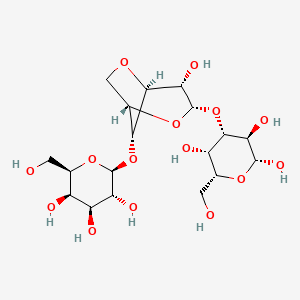![molecular formula C13H7N3Na2O10S B13785369 Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate CAS No. 72152-59-1](/img/structure/B13785369.png)
Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate is a complex organic compound with the molecular formula C₁₃H₇N₃Na₂O₁₀S. It is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate typically involves the diazotization of 2-hydroxy-3-nitro-5-sulphonatophenylamine followed by coupling with 2,4-dihydroxybenzoic acid. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines from the nitro group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent playing crucial roles .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products have different properties and applications depending on the nature of the modifications .
Wissenschaftliche Forschungsanwendungen
Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate has a wide range of scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of colored materials and as a tracer in various industrial processes.
Wirkmechanismus
The mechanism of action of disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate involves its interaction with specific molecular targets. The compound’s azo group can participate in electron transfer reactions, while the hydroxyl and nitro groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 2,5-dihydroxy-1,4-benzoquinone: Another disodium salt with similar applications in the dye industry.
Disodium 2-[(4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)azo]benzoate: A compound with similar structural features and applications.
Uniqueness
Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in industrial applications .
Eigenschaften
CAS-Nummer |
72152-59-1 |
|---|---|
Molekularformel |
C13H7N3Na2O10S |
Molekulargewicht |
443.26 g/mol |
IUPAC-Name |
disodium;3-[(5-carboxy-2,4-dihydroxyphenyl)diazenyl]-5-nitro-4-oxidobenzenesulfonate |
InChI |
InChI=1S/C13H9N3O10S.2Na/c17-10-4-11(18)7(3-6(10)13(20)21)14-15-8-1-5(27(24,25)26)2-9(12(8)19)16(22)23;;/h1-4,17-19H,(H,20,21)(H,24,25,26);;/q;2*+1/p-2 |
InChI-Schlüssel |
DRNABAUJRSESTF-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(C=C(C(=C1N=NC2=C(C=C(C(=C2)C(=O)O)O)O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)





